Cycloheptanesulfonamide
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Overview
Description
Cycloheptanesulfonamide is a useful research compound. Its molecular formula is C7H15NO2S and its molecular weight is 177.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cycloheptanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Natural Products
Cycloheptanesulfonamide is used in the synthesis of natural products. The (4+3) cycloaddition strategies have been widely applied in synthesis, and many of these natural product target frameworks have cycloheptane subunits . This methodology is useful for the synthesis of a range of complex molecules .
Activating Group in Organic Synthesis
The sulfonamide motif, which includes Cycloheptanesulfonamide, serves as an activating group in organic synthesis . This application is particularly useful in the synthesis of medicinally important compounds .
Protecting Group in Organic Synthesis
Cycloheptanesulfonamide can also act as a protecting group in organic synthesis . This is important in multi-step organic syntheses where certain functional groups need to be protected to prevent unwanted reactions .
Leaving Group in Organic Synthesis
In organic synthesis, the sulfonamide motif can act as a leaving group . This is crucial in substitution reactions where the leaving group is replaced by another group .
Molecular Scaffold
Cycloheptanesulfonamide can serve as a molecular scaffold in organic synthesis . This is particularly useful in the design and synthesis of complex organic molecules .
Medicinal Chemistry
The sulfonamide group, including Cycloheptanesulfonamide, is well known to medicinal chemists. Sulfonamide-containing compounds have found widespread use in the pharmaceutical industry and are considered valuable and safe for drug development .
Mechanism of Action
Target of Action
Cycloheptanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . Therefore, the primary target of Cycloheptanesulfonamide is likely to be the enzymes involved in the synthesis of folic acid.
Mode of Action
Sulfonamides, including Cycloheptanesulfonamide, inhibit the synthesis of folic acid by competing with PABA for the active site of the enzyme involved in the process . By binding to the enzyme, they prevent PABA from participating in the reaction, thereby halting the production of folic acid. This results in the inhibition of bacterial growth, as folic acid is crucial for DNA synthesis and cell division .
Biochemical Pathways
The primary biochemical pathway affected by Cycloheptanesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids. The downstream effect of this inhibition is the disruption of DNA synthesis and cell division, leading to the cessation of bacterial growth .
Pharmacokinetics
The pharmacokinetics of Cycloheptanesulfonamide, like other sulfonamides, would involve absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of Cycloheptanesulfonamide, determining its therapeutic effectiveness.
Result of Action
The result of Cycloheptanesulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA synthesis and cell division in bacteria, effectively halting their proliferation . This antibacterial action makes Cycloheptanesulfonamide potentially useful in the treatment of bacterial infections.
Action Environment
The action of Cycloheptanesulfonamide, like other drugs, can be influenced by various environmental factors. These may include pH levels, temperature, and the presence of other substances that could interact with the compound. For instance, certain substances could potentially interfere with the absorption of the compound, affecting its bioavailability and efficacy . Additionally, the compound’s stability could be affected by storage conditions, such as temperature and humidity .
properties
IUPAC Name |
cycloheptanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJFGYKPOEVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanesulfonamide |
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